molecular formula C27H25FN4O2 B11260554 3-(4-benzylpiperazine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one

3-(4-benzylpiperazine-1-carbonyl)-1-(4-fluorobenzyl)-1,8-naphthyridin-2(1H)-one

Cat. No.: B11260554
M. Wt: 456.5 g/mol
InChI Key: OTSMGBHGCDGVHC-UHFFFAOYSA-N
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Description

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is a complex organic compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of the naphthyridine core, followed by the introduction of the piperazine and fluorophenyl groups. Common reagents used in these reactions include:

    Naphthyridine derivatives: Starting materials for the core structure.

    Benzyl chloride:

    Fluorobenzyl bromide:

    Piperazine: For the piperazine moiety.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysts: To accelerate the reaction.

    Solvents: To dissolve reactants and control reaction temperature.

    Purification techniques: Such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: For studying biological pathways and interactions.

    Medicine: Potential therapeutic applications, such as anti-cancer or anti-inflammatory agents.

    Industry: Use in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine derivatives: Compounds with similar core structures.

    Piperazine derivatives: Compounds with similar piperazine moieties.

    Fluorophenyl compounds: Compounds with similar fluorophenyl groups.

Uniqueness

3-(4-BENZYLPIPERAZINE-1-CARBONYL)-1-[(4-FLUOROPHENYL)METHYL]-1,2-DIHYDRO-1,8-NAPHTHYRIDIN-2-ONE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C27H25FN4O2

Molecular Weight

456.5 g/mol

IUPAC Name

3-(4-benzylpiperazine-1-carbonyl)-1-[(4-fluorophenyl)methyl]-1,8-naphthyridin-2-one

InChI

InChI=1S/C27H25FN4O2/c28-23-10-8-21(9-11-23)19-32-25-22(7-4-12-29-25)17-24(27(32)34)26(33)31-15-13-30(14-16-31)18-20-5-2-1-3-6-20/h1-12,17H,13-16,18-19H2

InChI Key

OTSMGBHGCDGVHC-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=C(C=C5)F

Origin of Product

United States

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